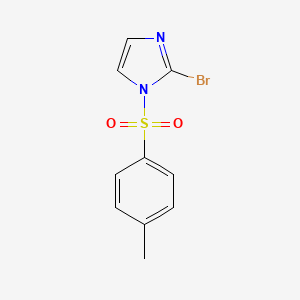

2-Bromo-1-tosyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-12-10(13)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIANRDPKDXBQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Tosyl 1h Imidazole

Precursor Synthesis and Functionalization Strategies

The initial and critical phase in the synthesis of 2-bromo-1-tosyl-1H-imidazole involves the construction of the 1-tosyl-1H-imidazole core and its subsequent functionalization. This foundational stage is paramount as it sets the stage for the crucial regioselective bromination at the C2 position. The methodologies employed for creating the tosylated imidazole (B134444) and the strategies for its activation are diverse and adaptable, allowing for the synthesis of a wide array of substituted imidazole derivatives.

The foundational step in the synthesis of the target compound is the formation of the 1-tosyl-1H-imidazole core. This is typically achieved through the reaction of an imidazole-based starting material with p-toluenesulfonyl chloride (TsCl). For instance, a common method involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as N,N-dimethylformamide (DMF). prepchem.com The tosyl group serves as a crucial protecting group for the imidazole nitrogen, enhancing the stability of the molecule and directing subsequent reactions. The use of protecting groups like the tosyl group is a common strategy to stabilize intermediates and prevent unwanted side reactions during the synthesis of complex imidazole derivatives.

The synthesis of substituted imidazoles can be achieved through various routes. One approach involves the reaction of α-amino ketones with amidines, which can proceed via intermolecular condensation or intramolecular cyclization. clockss.org Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgresearchgate.net This reaction allows for the regioselective synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles in a single pot from aryl-substituted TosMIC reagents and imines. organic-chemistry.org

The following table provides an overview of a synthetic route to a 1-tosyl-1H-imidazole derivative:

| Starting Material | Reagent | Base | Solvent | Product |

| 5-methyl-1H-imidazole-4-carbaldehyde | p-toluenesulfonyl chloride | Triethylamine | N,N-dimethylformamide | 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde |

This table illustrates a typical reaction for the tosylation of an imidazole derivative.

With the 1-tosyl-1H-imidazole core in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic nature of the imidazole ring, influenced by the electron-withdrawing tosyl group, directs the bromination to this specific position.

A common and effective method for the direct bromination of the C2 position of 1-tosyl-1H-imidazole is the use of N-bromosuccinimide (NBS). This reagent is a convenient and selective source of electrophilic bromine. The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. nih.govresearchgate.net The use of NBS as a brominating agent is a widely employed technique in the synthesis of various heterocyclic compounds. nih.govresearchgate.net In some cases, a radical initiator like azobisisobutyronitrile (AIBN) may be used, particularly when the reaction proceeds via a radical mechanism.

An alternative approach to direct bromination involves an electrochemical method. This technique utilizes an organic bromide salt, such as tetra-n-butylammonium bromide (TBAB), which acts as both the brominating agent and the electrolyte. This metal-free method offers an environmentally friendly route to regioselective bromination at ambient temperature. rsc.org

While direct bromination is often efficient, indirect methods involving pre-functionalization of the C2 position can also be employed. One such strategy involves the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides. beilstein-journals.orgnih.gov In this process, the imidazole N-oxide is activated, and a halide ion, such as bromide, attacks the C2 position, leading to the formation of the 2-bromoimidazole derivative. beilstein-journals.orgnih.gov This method provides an alternative route to access 2-halogenated imidazoles.

Another indirect approach involves the use of tosyl bromide (TsBr) as the bromine source in the reaction with 2-unsubstituted imidazole N-oxides. beilstein-journals.orgnih.gov The reaction proceeds via a cine-substitution mechanism, where the nucleophilic attack of the bromide ion at the C2 position of the O-tosylated imidazole 1-oxide is the rate-determining step. beilstein-journals.orgnih.gov

Regioselective Bromination Techniques at the C2 Position

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in the synthesis of this compound necessitates careful optimization of reaction conditions. Factors such as the choice of solvent, temperature, and the specific brominating agent can significantly impact the outcome of the reaction.

The choice of solvent is a critical parameter in the bromination of 1-tosyl-1H-imidazole. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. researchgate.net For direct bromination with NBS, solvents like dichloromethane (B109758) are commonly used. In some syntheses of related imidazole derivatives, water has been utilized as an eco-friendly solvent. nih.govresearchgate.net

The following table summarizes the effect of different solvents on the bromination reaction:

| Brominating Agent | Solvent | Observations |

| N-Bromosuccinimide (NBS) | Dichloromethane | Commonly used, provides good results. |

| N-Bromosuccinimide (NBS) | Water | An environmentally friendly option for related syntheses. nih.govresearchgate.net |

| Tetra-n-butylammonium bromide (TBAB) | Electrochemical cell | Acts as both reagent and electrolyte in a metal-free system. rsc.org |

This table highlights the influence of the solvent on the bromination process, showcasing both conventional and greener alternatives.

Reagent Selection and Stoichiometry

The synthesis of bromo-imidazoles typically involves the reaction of a tosylated imidazole precursor with a suitable brominating agent. The choice of reagent is critical for achieving high yield and selectivity.

Brominating Agents: N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of aromatic heterocycles due to its ease of handling and moderate reactivity. beilstein-journals.org Another potent reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used for benzylic brominations under mild conditions catalyzed by a Lewis acid. nih.gov For the direct synthesis of 2-bromoimidazoles from 2-unsubstituted imidazole N-oxides, tosyl bromide (TsBr) has been utilized. researchgate.net

Stoichiometry: The stoichiometry of the reaction often requires a slight excess of the brominating or oxidizing agent to drive the reaction to completion. For instance, in the synthesis of 2-(4-bromophenyl)-1-tosyl-1H-benzo[d]imidazole, 1.2 equivalents of the oxidant 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were found to be optimal, increasing the yield from 88% (with 1.0 equivalent) to 97%. beilstein-journals.orgd-nb.info Similarly, a one-pot deoxygenative halogenation of imidazole N-oxides uses 1.0 equivalent of tosyl halide (TsHal) and 1.0 equivalent of pyridine, which acts as both a base and a nucleophilic acylation catalyst. researchgate.net

The following table summarizes common reagents and their typical stoichiometric ratios used in related imidazole bromination reactions.

| Reagent Class | Example Reagent | Typical Stoichiometry (Substrate:Reagent) | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1:1.1 to 1:1.5 | beilstein-journals.org |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 1:1.1 | nih.gov |

| Oxidant/Coupling Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1:1.2 | beilstein-journals.orgd-nb.info |

| Halogen Source | Tosyl bromide (TsBr) | 1:1.0 | researchgate.net |

Catalytic Approaches in Bromination (e.g., Lewis Acid Catalysis)

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of bromination reactions. Both Lewis and Brønsted acids have been explored as catalysts in the synthesis of halogenated imidazoles.

Lewis Acid Catalysis: Lewis acids can activate brominating agents like NBS, enhancing their electrophilicity. beilstein-journals.org Zirconium(IV) chloride (ZrCl4) has been identified as a highly effective Lewis acid catalyst for benzylic bromination using DBDMH, proceeding through a radical generation pathway. nih.gov This catalytic system is applicable to various halogenations. nih.gov Other Lewis acids such as AuCl3 and various metal triflates (e.g., Sc(OTf)3) are also used in different imidazole synthesis protocols, showcasing the versatility of Lewis acid catalysis. researchgate.net Studies have shown that in the presence of a Lewis acid, benzylic bromination can be favored over aromatic ring bromination. nih.gov

Brønsted Acid Catalysis: In contrast to Lewis acid catalysis, Brønsted acids tend to promote aromatic ring bromination. nih.gov Furthermore, Brønsted acids like benzoic acid have been used to catalyze the multicomponent synthesis of 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org This highlights a potential route where the catalyst choice can direct the regioselectivity of the substitution.

The table below outlines different catalytic systems used in imidazole synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | Zirconium(IV) chloride (ZrCl4) | Benzylic Bromination | nih.gov |

| Lewis Acid | Erbium triflate (Er(OTf)3) | Benzimidazole Synthesis (Microwave) | mdpi.com |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)3) | [3+2] Cycloaddition for Imidazole Synthesis | researchgate.net |

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For the synthesis of this compound and related structures, several green chemistry approaches have been investigated.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields. tubitak.gov.tr The synthesis of various substituted imidazoles, including 2,4,5-trisubstituted and 1,2-disubstituted derivatives, has been successfully achieved using microwave-assisted protocols. organic-chemistry.orgmdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions with a Lewis acid catalyst saw reaction times drop from 60 minutes to just 5 minutes with a significant yield enhancement upon using microwave activation. mdpi.com This technology offers a promising avenue for the rapid and efficient production of halogenated imidazole derivatives. researchgate.netrsc.org

Flow Chemistry Applications

Continuous flow chemistry provides significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and simplified scalability. polimi.it This technology has been successfully applied to the synthesis of substituted imidazoles. A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones has been developed, with residence times of only 2 to 5 minutes. acs.org The ability to operate at elevated temperatures and pressures in a controlled manner allows for rapid reaction rates and high purity of the product. acs.orgrsc.org This approach is particularly beneficial for handling reactions that are difficult to control in batch mode and simplifies the scalability of the process. polimi.it

Solvent-Free Conditions

Eliminating organic solvents is a key principle of green chemistry. Solvent-free synthesis of imidazoles has been achieved through mechanochemistry (ball milling) or by simply heating a mixture of reactants. d-nb.infoorganic-chemistry.org For example, 1,2-disubstituted benzimidazoles can be synthesized by milling the substrates in the presence of DDQ, a process that is both solvent-free and metal-free. d-nb.info This method has been demonstrated to be scalable, producing over a gram of product in high yield. beilstein-journals.orgd-nb.info One-pot, four-component syntheses of 1,2,4-trisubstituted 1H-imidazoles have also been accomplished by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

Challenges and Limitations in Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production presents numerous challenges, particularly for complex heterocyclic molecules. The scalable synthesis of bromo-imidazole derivatives, including this compound, is no exception.

A primary challenge is achieving high regioselectivity on a large scale. The synthesis of a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, from the methylation of 5-bromo-2-methyl-1H-imidazole resulted in a mixture of two regioisomers. thieme-connect.de The separation of these isomers required preparative-TLC, a technique that is not viable for large-scale production, affording the desired product in only a 23% yield. thieme-connect.de This issue of regioisomer formation is a significant hurdle that necessitates careful selection of starting materials and reaction conditions to circumvent. thieme-connect.dethieme.de

Another major limitation is the reliance on purification methods like column chromatography, which are often necessary to isolate the final product in high purity. sci-hub.se Such purification techniques are costly, time-consuming, and generate significant solvent waste, making them unsuitable for large-scale manufacturing. Developing a process that provides the product in high purity directly from the reaction or through simple crystallization is crucial for a commercially viable synthesis. sci-hub.se The development of a scalable route for a TGFβR1 inhibitor, for instance, focused on circumventing the need for chromatographic purification of intermediates. sci-hub.se Therefore, a robust and scalable synthesis for this compound would need to address both the regioselectivity and the purification challenges to be economically and environmentally feasible. thieme-connect.deresearchgate.net

Reactivity and Mechanistic Studies of 2 Bromo 1 Tosyl 1h Imidazole

Role of the Bromine Atom in C-C, C-N, and C-O Bond Formations

The bromine atom at the C-2 position of the imidazole (B134444) ring is a pivotal functional group that serves as a linchpin for a variety of bond-forming reactions. Its reactivity is amplified by the electron-withdrawing nature of the adjacent N-1 tosyl group. This electronic pull renders the C-2 carbon highly electrophilic and makes the bromide an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. Consequently, the C-Br bond is the primary site for introducing new carbon, nitrogen, and oxygen-based functionalities onto the imidazole scaffold. hbni.ac.insci-hub.se

The electron-deficient character of the C-2 carbon in 2-Bromo-1-tosyl-1H-imidazole makes it highly susceptible to attack by various nucleophiles. The N-tosyl group activates this position towards nucleophilic aromatic substitution (SNAr). A range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion to form new C-O, C-S, and C-N bonds, respectively. These reactions are fundamental in the elaboration of the imidazole core to access diverse chemical structures. semanticscholar.orgresearchgate.net The general mechanism involves the attack of the nucleophile on the C-2 carbon, proceeding through a transient, negatively charged Meisenheimer-type intermediate, which then expels the bromide ion to restore aromaticity.

The versatility of this reaction is highlighted in the table below, which showcases potential transformations.

Table 1: Illustrative Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Bond Formed |

| Alcohol (R-OH) | NaH, THF | 2-Alkoxy-1-tosyl-1H-imidazole | C-O |

| Thiol (R-SH) | K₂CO₃, DMF | 2-(Alkylthio)-1-tosyl-1H-imidazole | C-S |

| Amine (R¹R²-NH) | Heat or Pd-catalysis | 2-Amino-1-tosyl-1H-imidazole | C-N |

| Imidazole | NaH, DMF | 2-(1H-Imidazol-1-yl)-1-tosyl-1H-imidazole | C-N |

While imidazole is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution readily, the presence of the N-1 tosyl group drastically alters this reactivity profile. thieme-connect.de The p-toluenesulfonyl group is a powerful electron-withdrawing group, which significantly deactivates the imidazole ring towards electrophilic attack by reducing its electron density. rsc.orgwikipedia.org Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, at the C-4 and C-5 positions are generally disfavored and require harsh conditions, if they proceed at all. amazonaws.com The deactivation is so pronounced that other reaction pathways, such as nucleophilic substitution at C-2, are overwhelmingly preferred. Computational studies on substituted imidazoles confirm that N-sulfonyl groups decrease the nucleophilicity of the ring carbons, thereby impeding electrophilic substitution. rsc.orgamazonaws.com

Reactivity of the Tosyl Group and its Role in Activation/Deactivation

The N-1 tosyl group plays a dual role in modulating the reactivity of this compound. Its primary function is as a potent electron-withdrawing group, which serves to "activate" the C-2 position. This activation facilitates the departure of the bromide leaving group in both nucleophilic substitution and metal-catalyzed reactions. Concurrently, this same electron-withdrawing effect deactivates the C-4 and C-5 positions towards electrophilic attack, effectively directing the regiochemistry of reactions away from the ring carbons and towards the C-2 position. rsc.org The tosyl group also functions as a robust protecting group for the N-1 position of the imidazole ring, which can be removed under specific conditions once the desired modifications at other positions are complete. wikipedia.org

Mechanistically, these reactions follow distinct pathways. Basic hydrolysis involves nucleophilic attack of a hydroxide (B78521) ion on the sulfonyl sulfur. Reductive methods, such as those using magnesium or electrochemical approaches, involve electron transfer to the tosyl group, leading to the cleavage of the N-S bond. researchgate.net Nucleophilic reagents like sodium azide (B81097) or thioglycolates attack the sulfur atom, initiating the displacement of the imidazole anion. researchgate.netthieme-connect.de

Table 2: Selected N-Detosylation Strategies for 1-Tosyl-heterocycles

| Method/Reagents | Typical Conditions | Mechanistic Insight |

| Basic Hydrolysis (NaOH, KOH) | Reflux in alcohol/water | SN2 attack by OH⁻ on the sulfur atom. thieme-connect.de |

| Cesium Carbonate | THF/Methanol | Mildly basic conditions promoting solvolysis. researchgate.net |

| Sodium Azide (NaN₃) | DMF or DMSO | Nucleophilic attack by azide on the sulfur atom; selective for quinone systems. thieme-connect.de |

| Reductive Cleavage (Mg/MeOH) | Reflux | Single-electron transfer from Mg to the tosyl group, leading to N-S bond scission. researchgate.net |

| Birch Reduction (Li, t-BuOH, EDA) | THF | Dissolving metal reduction cleaves the N-S bond. nih.gov |

| Electrochemical Reduction | Pt cathode, Mg anode | Controlled potential reduction, often mediated by an arene catalyst. researchgate.net |

The N-tosyl group exerts profound control over the reactivity and regioselectivity of the imidazole ring. By withdrawing electron density, it significantly increases the acidity of the ring protons, particularly at the C-2 and C-5 positions. This allows for regioselective deprotonation using strong bases to form organolithium or other organometallic intermediates, which can then be trapped with various electrophiles.

Furthermore, the tosyl group directs incoming nucleophiles almost exclusively to the C-2 position when a suitable leaving group like bromine is present. In the absence of a C-2 leaving group, the tosyl group can still influence the regioselectivity of addition reactions. Its steric bulk can also play a role in directing the approach of reagents. This electronic deactivation of the C-4/C-5 positions towards electrophiles, coupled with the activation of the C-2 position towards nucleophiles and cross-coupling partners, makes the tosyl group a powerful tool for controlling the outcome of reactions on the imidazole ring. thieme-connect.dersc.org

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis. eie.grthermofisher.com The presence of the bromine atom allows this compound to act as an electrophilic partner in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, vinyl, alkynyl, and amino substituents at the C-2 position. nih.gov

Palladium catalysts are most commonly employed for these transformations. thermofisher.commdpi.com The general catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the imidazole. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) or reaction with an alkene or alkyne (Heck and Sonogashira couplings). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst. thermofisher.com

Table 3: Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl/Vinyl-1-tosyl-1H-imidazole | C-C (sp²-sp²) |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-1-tosyl-1H-imidazole | C-C (sp²-sp) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | 2-Vinyl-1-tosyl-1H-imidazole | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 2-Amino-1-tosyl-1H-imidazole | C-N |

| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-1-tosyl-1H-imidazole | C-C |

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a C2-centered imidazole radical. This reactivity can be harnessed in various radical-mediated transformations. The initiation of such reactions often requires a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH). bbhegdecollege.comsavemyexams.com

Studies on analogous systems, such as 2'-bromo-substituted nucleosides, have shown that the generation of a radical at a nearby position can induce the elimination of the bromine atom. mdpi.com In the case of this compound, direct photolysis with UV light or the use of chemical radical initiators could lead to the formation of the C2-imidazolyl radical. savemyexams.com This radical species could then participate in various reactions, including:

Hydrogen atom abstraction: Reaction with a hydrogen donor to form 1-tosyl-1H-imidazole.

Addition to multiple bonds: Addition to alkenes or alkynes to form new carbon-carbon bonds.

Cyclization reactions: Intramolecular cyclization if a suitable tethered reactive group is present.

The stability of the resulting radical is an important factor in these reactions. The electronic nature of the imidazole ring and the tosyl group would influence the stability and reactivity of the C2-centered radical.

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions. scribd.com For reactions involving this compound, computational studies can provide insights into:

Transition State Geometries and Energies: Calculating the structures and energies of transition states allows for the determination of activation barriers, providing a deeper understanding of reaction kinetics and selectivity.

Reaction Intermediates: The stability and electronic structure of intermediates in cross-coupling catalytic cycles (e.g., oxidative addition complexes, transmetalation intermediates) can be modeled.

Ligand Effects: The influence of different ligands on the catalytic activity in cross-coupling reactions can be systematically studied by calculating the properties of the corresponding metal complexes.

Regioselectivity: In cases where multiple reaction sites are available, computational models can predict the most likely site of reaction by comparing the activation energies for different pathways. For instance, in polyhalogenated heterocycles, distortion-interaction analysis has been used to predict site-selectivity in Suzuki-Miyaura couplings. nih.gov

Radical Stability: The stability and electronic properties of radical species, such as the C2-imidazolyl radical, can be calculated to understand their reactivity in radical-mediated processes.

Studies on related imidazole systems have used DFT calculations to investigate nucleophilic substitution reactions and to interpret the formation of specific isomers. researchgate.netdergipark.org.tr For Sonogashira couplings, DFT calculations have been used to correlate the electrostatic potential of the alkyne triple bond with the success of the coupling reaction. researchgate.net Computational studies on the Suzuki-Miyaura reaction have provided insights into the inhibitory effects of unprotected azoles on palladium catalysts. nih.gov

Transition State Analysis and Energy Profiles

Transition state analysis is a cornerstone of mechanistic chemistry, providing a quantitative picture of a reaction's feasibility and kinetics. For a molecule like this compound, this analysis would typically be performed using quantum chemical methods, such as Density Functional Theory (DFT).

Theoretical Framework: A typical computational study would involve mapping the potential energy surface for a given reaction. This involves identifying the structures of the reactants, products, any intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

For instance, in a nucleophilic substitution reaction where the bromide at the C2 position is displaced, DFT calculations would be employed to model the approach of the nucleophile to the imidazole ring. The geometry of the transition state, where the old C-Br bond is partially broken and the new C-Nu bond is partially formed, would be located and its energy calculated. The energy profile would illustrate the energy changes along the reaction coordinate, revealing whether the reaction proceeds in a single step or through one or more intermediates.

In a study on the radical-initiated fragmentation of model 1,5-dideoxyhomoribofuranose derivatives with bromo and tosyloxy substituents, a favorable six-membered transition state was proposed for the elimination of HOTs, highlighting the importance of such analyses in understanding reaction mechanisms. Although this study does not involve this compound, it demonstrates the application of transition state concepts to related functionalities.

Data from Analogous Systems: Computational studies on the reactions of imidazole with 2-bromo-1-arylethanone derivatives have utilized DFT calculations to investigate the reaction mechanism. researchgate.netdergipark.org.tr These studies typically calculate the energies of reactants, transition states, and products to elucidate the reaction pathway. While the specific energy values are not directly transferable to this compound, the methodology is standard.

A hypothetical energy profile for a reaction of this compound would be represented by a plot of Gibbs free energy versus the reaction coordinate. The peaks on this plot would correspond to transition states, and the valleys would represent stable intermediates or products.

| Species | Description | Calculated Parameter | Significance |

|---|---|---|---|

| Reactants | This compound + Nucleophile | Ground State Energy (E_react) | Reference energy level |

| Transition State (TS) | Highest energy point along the reaction coordinate | Transition State Energy (E_TS) | Determines the activation energy |

| Products | 2-Substituted-1-tosyl-1H-imidazole + Bromide | Ground State Energy (E_prod) | Determines the overall reaction thermodynamics |

| Activation Energy (ΔG‡) | E_TS - E_react | ΔG‡ | Correlates with the reaction rate (Kinetics) |

| Reaction Energy (ΔG_rxn) | E_prod - E_react | ΔG_rxn | Indicates if the reaction is exergonic or endergonic (Thermodynamics) |

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO analysis)

The electronic structure of this compound is key to its reactivity. Computational methods provide valuable tools to predict this structure and, consequently, the molecule's chemical behavior.

HOMO-LUMO Analysis: Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The energy of theLUMO is related to the electron affinity and indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A small gap suggests that the molecule is more reactive.

For this compound, the N-tosyl group is strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole. The bromine atom at the C2 position also influences the electronic distribution.

In electrophilic reactions, the site of attack is often the atom with the largest coefficient in the HOMO. Conversely, in nucleophilic reactions, the site of attack is typically the atom with the largest coefficient in the LUMO. DFT calculations can map these orbitals and their energies. For instance, in a study of 1-(4-methoxyphenyl)-1H-imidazole, the HOMO and LUMO energy values were determined to be -6.27 eV and -1.00 eV, respectively, resulting in a large energy gap of 5.27 eV, indicating high stability. ahievran.edu.tr

Molecular Electrostatic Potential (MEP): Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the area around the C2 carbon, bonded to the electronegative bromine and influenced by the N-tosyl group, would be expected to be electrophilic.

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low due to the electron-withdrawing tosyl group. | Less prone to oxidation and electrophilic attack compared to electron-rich imidazoles. |

| LUMO Energy | Relatively low, with a significant coefficient on the C2 carbon. | The C2 position is a likely site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to large, indicating reasonable stability. | The molecule is not hyper-reactive but will participate in reactions under appropriate conditions. |

| Molecular Electrostatic Potential (MEP) | Positive potential around the C2-Br bond. | Confirms the electrophilic nature of the C2 carbon. |

Prediction of Regioselectivity in Complex Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. In a molecule like this compound, several reactive sites exist, making the prediction of regioselectivity crucial for synthetic applications.

Factors Influencing Regioselectivity: The regioselectivity of reactions involving this compound is determined by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing N-tosyl group significantly influences the electron density around the imidazole ring. The C2 position is electronically activated towards nucleophilic attack due to the presence of both the tosyl group and the bromine atom. In contrast, for electrophilic attack, other positions on the imidazole or the tosyl group's phenyl ring might be more favorable, depending on the specific electrophile.

Steric Effects: The bulky tosyl group can sterically hinder the approach of reactants to the N1 and C5 positions of the imidazole ring. This can lead to a preference for reactions at the less hindered C2 and C4 positions.

Reaction Conditions: The choice of catalyst, solvent, and temperature can also play a significant role in determining the regioselectivity of a reaction. For example, in metal-catalyzed cross-coupling reactions, the nature of the metal and the ligands can dictate which C-H or C-Br bond is activated.

Computational Prediction of Regioselectivity: Computational chemistry can be a powerful tool for predicting regioselectivity. By calculating the activation energies for the reaction at different possible sites, the most favorable reaction pathway can be identified. For example, to predict the regioselectivity of a direct arylation reaction, one would calculate the transition state energies for C-H activation at each available position on the imidazole ring. The position with the lowest activation energy would be the predicted site of reaction.

In the context of imidazoles, studies on the regioselective synthesis of substituted imidazoles often rely on the inherent electronic properties of the starting materials and the reaction mechanism to control the outcome. rsc.orgorganic-chemistry.org For this compound, the C2-bromo bond is a primary site for reactions like Suzuki or Stille cross-coupling, driven by the established reactivity of aryl bromides in these transformations. Predicting whether a competing reaction, such as C-H activation at another position, might occur would require detailed computational analysis.

| Reaction Type | Predicted Regioselective Outcome | Justification |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution at C2 | The C2 position is highly electrophilic due to the adjacent bromine and N-tosyl group. |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Coupling at C2 | The C-Br bond readily undergoes oxidative addition to the palladium catalyst. |

| Deprotonation/Metalation | Likely at C5 | The C5 proton is generally the most acidic proton on the N-protected imidazole ring, though the bulky tosyl group could influence this. |

| Electrophilic Aromatic Substitution | On the tosyl group's phenyl ring | The imidazole ring is deactivated by the N-tosyl group, making the electron-rich phenyl ring of the tosyl group a more likely site for electrophilic attack. |

Advanced Applications in Complex Molecule Synthesis

As a Building Block for Imidazole-Containing Heterocycles

The imidazole (B134444) moiety is a common feature in numerous natural products and synthetic compounds with significant biological activity. 2-Bromo-1-tosyl-1H-imidazole provides a convenient entry point for the construction of more elaborate imidazole-based heterocyclic systems.

The reactivity of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems, where the imidazole ring is annulated with another ring system. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. For instance, it can be utilized in sequential reactions, such as the van Leusen three-component reaction followed by ring-closing metathesis, to construct fused bicyclic imidazole rings. organic-chemistry.org The synthesis of imidazoles fused with a cyclic system at the 1,5-position has been achieved through the van Leusen imidazole synthesis, employing cyclic imines in a base-catalyzed cycloaddition with p-toluenesulfonylmethyl isocyanide (TosMIC). uni-muenchen.de

Research has demonstrated the synthesis of various fused heterocycles. For example, the reaction of 2-aminopyridine (B139424) or amidines with isothiocyanates, catalyzed by molecular iodine, leads to the formation of N-fused 5-imino-1,2,4-thiadiazole derivatives. organic-chemistry.org Another example involves the synthesis of benzo[d]imidazo[2,1-b]thiazoles through the condensation of aromatic ketones. scispace.com

| Fused Heterocycle Class | Synthetic Strategy | Reference |

| Fused Bicyclic Imidazoles | van Leusen three-component reaction and ring-closing metathesis | organic-chemistry.org |

| 1,5-Ring-Fused Imidazoles | van Leusen imidazole synthesis with cyclic imines and TosMIC | uni-muenchen.de |

| N-Fused 5-imino-1,2,4-thiadiazoles | Molecular iodine-catalyzed oxidative cyclization | organic-chemistry.org |

| Benzo[d]imidazo[2,1-b]thiazoles | Condensation of aromatic ketones | scispace.com |

The synthesis of multi-substituted imidazoles is a key area of research, and this compound plays a crucial role in this endeavor. The bromine atom at the C2 position and the tosyl group at the N1 position allow for sequential and regioselective introduction of various substituents onto the imidazole core.

Several methods have been developed for the synthesis of multi-substituted imidazoles. A zinc chloride-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines provides a route to multisubstituted imidazoles under mild conditions. organic-chemistry.org Another approach involves a multicomponent reaction of vinyl azides with aromatic aldehydes and amines under Brønsted acid catalysis to yield 1,2,5-trisubstituted imidazoles. acs.org Furthermore, aryl-substituted tosylmethyl isocyanide (TosMIC) reagents can be reacted with in situ generated imines to produce 1,4,5-trisubstituted imidazoles with predictable regiochemistry. researchgate.net The use of p-toluenesulfonylmethylisocyanide (TosMIC) is a widely used method for creating nitrogen-containing heterocycles. researchgate.net

Role in Synthesis of Biologically Relevant Scaffolds (excluding specific biological activity)

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. This compound serves as a key intermediate in the synthesis of various scaffolds that are precursors to pharmaceuticals, agrochemicals, and functional materials.

This compound and its derivatives are valuable intermediates in the synthesis of molecules with potential pharmaceutical applications. evitachem.combiosynth.com The ability to functionalize the imidazole ring at specific positions is crucial for developing new drug candidates. For example, 2-Bromo-1H-imidazole can be used as a starting material for Suzuki coupling reactions to create more complex imidazole derivatives. biosynth.com The related compound, 4-Bromo-1-tosyl-1H-imidazole, is also utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

A derivative, 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, is explored as a pharmaceutical intermediate for developing new drugs. evitachem.com The synthesis of 1-substituted imidazoles is significant as these compounds are precursors to various therapeutic agents. researchgate.net

Beyond pharmaceuticals, imidazole-containing compounds derived from this compound have applications in agrochemistry and materials science. The imidazole ring system is a component of some fungicides and herbicides. For instance, 2-Bromo-1H-imidazole is used as a pesticide. biosynth.com

In the realm of materials science, derivatives of this compound are used to create novel materials with specific properties. evitachem.com For example, 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is utilized in creating novel materials like polymers and coatings. evitachem.com

Regioselective Functionalization of Imidazole Core Structures

The ability to selectively introduce functional groups at specific positions on the imidazole ring is critical for controlling the properties and activity of the final molecule. The tosyl group in this compound acts as a protecting and activating group, directing substitution reactions to other positions of the imidazole ring. The presence of the bromine atom provides a site for a wide range of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups.

The regioselective synthesis of substituted imidazoles is of strategic importance for their application in pharmaceuticals and agrochemicals. rsc.org For instance, a method for the regioselective synthesis of 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, resulting in high regioselectivity. nih.gov The functionalization of the imidazole ring can be achieved through transition metal-catalyzed C-N and C-C bond-forming reactions. researchgate.net

C-4/C-5 Functionalization Subsequent to C-2 Modification

The functionalization of the imidazole core at the C-4 and C-5 positions after an initial modification at C-2 represents a sophisticated strategy for creating highly substituted imidazole derivatives. This sequential approach allows for the controlled introduction of different substituents at three distinct positions of the imidazole ring.

The process generally begins with a C-2 modification. A common method is the metal-halogen exchange of this compound. Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in the selective exchange of the bromine atom for a lithium atom, generating a highly reactive 2-lithio-1-tosyl-1H-imidazole intermediate. This intermediate can then be trapped with a suitable electrophile (E¹) to yield a 2-substituted-1-tosyl-1H-imidazole.

Following the successful modification at the C-2 position, attention can be turned to the C-4 and C-5 positions. The powerful electron-withdrawing nature of the N-tosyl group significantly increases the kinetic acidity of the remaining C-H protons on the imidazole ring. organic-chemistry.orgbaranlab.org This facilitates a second deprotonation event, a process known as Directed ortho-Metalation (DoM). organic-chemistry.orgbaranlab.orgharvard.edu

In 2-substituted-1-tosyl-imidazoles, the C-5 proton is generally more acidic and sterically accessible than the C-4 proton. thieme-connect.dethieme-connect.de Therefore, the addition of a second equivalent of a strong base selectively removes the proton at the C-5 position, creating a 2,5-dilithiated intermediate (or a related organometallic species). This dianion can then be reacted with a second electrophile (E²) to afford a 2,5-disubstituted-1-tosyl-1H-imidazole. If a different electrophile (E³) is desired at the C-4 position, further functionalization can be explored, although this is less common and requires more specific reaction conditions due to the lower reactivity of the C-4 position. nih.gov

The versatility of this method is demonstrated by the wide range of electrophiles that can be employed in these trapping reactions.

| Step | Reagent(s) | Intermediate/Product | Purpose |

| C-2 Modification | 1. n-BuLi or t-BuLi2. Electrophile (E¹) | 2-E¹-1-tosyl-1H-imidazole | Introduction of the first substituent at the C-2 position via metal-halogen exchange. |

| C-5 Functionalization | 1. n-BuLi or LDA2. Electrophile (E²) | 2-E¹,5-E²-1-tosyl-1H-imidazole | Regioselective introduction of a second substituent at the C-5 position via directed metalation. |

Table 1: Sequential Functionalization Strategy

| Electrophile Type | Example(s) | Resulting Functional Group |

| Alkyl Halides | CH₃I, CH₃CH₂Br | Alkyl |

| Aldehydes & Ketones | CH₃CHO, Cyclohexanone | Hydroxyalkyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Disulfides | CH₃SSCH₃ | Methylthio |

| Silyl Halides | (CH₃)₃SiCl | Trimethylsilyl |

| Boronic Esters | B(OiPr)₃ | Boronic Ester |

Table 2: Examples of Electrophiles for Trapping Lithiated Imidazoles

This step-wise approach provides a predictable and regioselective route to polysubstituted imidazoles, which are valuable precursors for pharmaceuticals and other functional materials. acs.org The final tosyl group can be removed under various conditions if the N-unsubstituted imidazole is the desired target.

Spectroscopic and Structural Elucidation Methodologies

Advanced NMR Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 2-Bromo-1-tosyl-1H-imidazole. While standard 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR experiments are essential for unequivocal assignment of all atoms and for understanding spatial relationships within the molecule.

Two-dimensional NMR techniques are indispensable for mapping the covalent bond network of the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY correlations would be expected between the two protons on the imidazole (B134444) ring (H4 and H5). Similarly, on the tosyl group, correlations would appear between the ortho-protons (H2' and H6') and the meta-protons (H3' and H5') of the p-toluenesulfonyl ring, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the unambiguous assignment of the carbon signals for C4, C5, the carbons of the tosyl ring (C2'/C6', C3'/C5'), and the tosyl methyl group by linking them to their attached protons.

Correlations from the imidazole protons (H4, H5) to the brominated carbon (C2) and the other imidazole carbons.

Correlations from the tosyl ring protons (H2'/H6' and H3'/H5') to the sulfonyl-bearing carbon (C1') and other carbons within the tosyl ring.

A critical correlation from the imidazole protons to the sulfonyl group's sulfur atom (if observed with appropriate settings) or from the tosyl ring protons to the imidazole carbons, confirming the N-S linkage.

Correlations from the tosyl methyl protons to C4' and C3'/C5' of the tosyl ring.

A combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Imidazole H4/H5 | 7.2 - 7.8 | ~120 - 130 | C2, C5/C4 |

| Imidazole C2 | - | ~115 - 125 | From H4, H5 |

| Tosyl H2'/H6' | ~7.8 - 8.0 (d) | ~128 - 130 | C4', C1', SO₂ |

| Tosyl H3'/H5' | ~7.3 - 7.5 (d) | ~130 - 132 | C1', C4' |

| Tosyl C1' | - | ~135 - 140 | From H2'/H6', H3'/H5' |

| Tosyl C4' | - | ~145 - 150 | From H2'/H6', H3'/H5', CH₃ |

| Tosyl CH₃ | ~2.4 | ~21 - 22 | C4', C3'/C5' |

Note: Predicted values are based on typical ranges for similar functionalized imidazole and tosyl compounds. Actual values may vary based on solvent and experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify atoms that are close in space, regardless of whether they are connected by bonds. For derivatives of this compound, these experiments are critical for determining the molecule's three-dimensional conformation in solution. Specifically, NOESY/ROESY can reveal the relative orientation of the tosyl group with respect to the imidazole ring. Cross-peaks between the ortho-protons (H2'/H6') of the tosyl ring and the protons on the imidazole ring (H4/H5) would provide definitive evidence of their spatial proximity, helping to define the dihedral angle between the two rings. emerypharma.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for gaining structural insights through analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be observed. Due to the presence of bromine, this peak would exhibit a characteristic isotopic pattern with two signals of nearly equal intensity (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition C₁₀H₉BrN₂O₂S. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, would reveal characteristic fragmentation pathways.

Predicted Fragmentation Pathways:

Loss of the Tosyl Group: A primary fragmentation would be the cleavage of the N-S bond, resulting in the loss of the p-toluenesulfonyl radical (•SO₂C₇H₇, 155 Da) or p-toluenesulfonic acid (172 Da), leading to a fragment corresponding to the 2-bromo-1H-imidazole cation.

Cleavage of the Sulfonyl Group: Fragmentation can occur at the C-S bond of the tosyl group, leading to the loss of a tolyl group and generation of a sulfonylimidazole fragment, or loss of SO₂ (64 Da).

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (79/81 Da).

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Notes |

| 300/302 | [C₁₀H₉BrN₂O₂S]⁺ | Molecular Ion (M⁺) showing ⁷⁹Br/⁸¹Br isotopic pattern. |

| 237/239 | [C₃H₂BrN₂SO₂]⁺ | Loss of the tolyl group (C₇H₇). |

| 221/223 | [C₁₀H₉N₂O₂S]⁺ | Loss of Bromine radical (•Br). |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation. |

| 145/147 | [C₃H₂BrN₂]⁺ | Loss of the tosyl group (•SO₂C₇H₇). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene (B28343) derivatives. |

X-ray Crystallography for Solid-State Structure Determination

Analysis of the crystal structure of related tosylated heterocycles reveals that the tosyl ring is often oriented nearly perpendicular to the plane of the heterocyclic ring. researchgate.net X-ray diffraction would also elucidate intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds involving the sulfonyl oxygens or potential π-π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the solid-state packing and physical properties of the material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. These two techniques are often complementary.

For this compound, the key vibrational bands would be associated with the sulfonyl group, the aromatic rings, and the C-Br bond.

Sulfonyl (SO₂) Group: This group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.

Aromatic Rings: Vibrations from the imidazole and p-tolyl rings would appear in several regions. C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-S and C-Br Bonds: The C-S stretching vibration is generally weaker and appears in the 650-750 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

These spectral fingerprints are useful for confirming the presence of all key functional components of the molecule and can be used to monitor reaction progress during its synthesis.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Methyl C-H Stretch | 2920 - 2980 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| SO₂ Asymmetric Stretch | 1350 - 1380 | Strong | Medium |

| SO₂ Symmetric Stretch | 1160 - 1190 | Strong | Medium-Weak |

| C-S Stretch | 650 - 750 | Medium | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong | Strong |

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 2-Aryl/Alkyl-1-tosyl-1H-imidazoles

The substitution of the bromine atom at the C-2 position of 2-bromo-1-tosyl-1H-imidazole with aryl or alkyl groups is a fundamental strategy for creating a wide range of derivatives. This is often accomplished through cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

One of the most common methods employed is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the use of a palladium catalyst to couple the bromo-imidazole with an aryl or alkyl boronic acid. For instance, coupling 4-bromo-1-tosyl-1H-imidazole with thiomethyl-substituted phenylboronic acids in the presence of a palladium catalyst yields the corresponding 2-aryl-substituted imidazoles. The tosyl group at the N-1 position acts as a protecting group and can be removed later if the free NH-imidazole is the desired product.

Another approach involves the oxidative Heck cross-coupling reaction. This method has been successfully applied to couple aromatic boronic acids with vinyl-imidazoles, suggesting its potential applicability for the derivatization of this compound. researchgate.net For example, the reaction of 1-tosyl-2-vinyl-1H-imidazole with phenylboronic acid using a palladium acetate (B1210297) catalyst and manganese dioxide as an oxidant yields (E)-2-styryl-1-tosyl-1H-imidazole. researchgate.net This demonstrates the feasibility of forming C-C bonds at the C-2 position under oxidative conditions.

Multicomponent reactions also offer an efficient pathway to substituted imidazoles. A Brønsted acid-catalyzed multicomponent reaction of vinyl azides with aromatic aldehydes and aromatic amines can produce 1,2,5-trisubstituted imidazoles. acs.org While this doesn't directly start from this compound, it highlights a synthetic strategy that can lead to similarly substituted imidazole (B134444) cores.

The following table provides examples of substituted imidazoles synthesized using various methods, showcasing the diversity of achievable structures.

| Starting Materials | Reaction Type | Product | Reference |

| 4-Bromo-1-tosyl-1H-imidazole, thiomethyl-substituted phenylboronic acid | Suzuki-Miyaura Coupling | 2-(thiomethyl-substituted phenyl)-1-tosyl-1H-imidazole | |

| 1-Tosyl-2-vinyl-1H-imidazole, phenylboronic acid | Oxidative Heck Coupling | (E)-2-Styryl-1-tosyl-1H-imidazole | researchgate.net |

| Vinyl azide (B81097), aromatic aldehyde, aromatic amine | Multicomponent Reaction | 1,2,5-Trisubstituted imidazole | acs.org |

Post-Coupling Functionalization of Derived Compounds

Once the initial substitution at the C-2 position is achieved, further functionalization of the resulting 2-substituted-1-tosyl-1H-imidazoles can be undertaken to create even more complex and diverse molecules. These post-coupling modifications can target various positions on the imidazole ring or the newly introduced substituent.

A key transformation is the removal of the N-tosyl protecting group. This is typically achieved by treatment with a suitable acid or base, which regenerates the free NH-imidazole. This deprotection step is crucial for synthesizing N-unsubstituted imidazoles, which are important motifs in many biologically active compounds and ligands. researchgate.net

Further functionalization can also involve reactions on the substituents themselves. For example, if the C-2 substituent is an aryl group with other reactive sites, these can be modified through standard organic transformations such as nitration, halogenation, or further cross-coupling reactions. This allows for the fine-tuning of the electronic and steric properties of the final molecule.

An example of post-coupling functionalization is the synthesis of 4-(5-(6-methoxynaphthalen-2-yl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)pyridine, which involves a palladium-catalyzed synthesis followed by purification and potential further modifications. rsc.org

The following table summarizes common post-coupling functionalization strategies.

| Starting Compound | Reaction | Resulting Functional Group | Reference |

| 2-Substituted-1-tosyl-1H-imidazole | Acid/Base Treatment | N-unsubstituted imidazole | researchgate.net |

| 2-Aryl-1-tosyl-1H-imidazole | Nitration | Nitroaryl group | |

| 2-Aryl-1-tosyl-1H-imidazole | Halogenation | Haloaryl group |

Synthesis of Imidazole-Containing Ligands and Pre-catalysts

The imidazole moiety is a key component in many N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis. This compound serves as a valuable precursor for the synthesis of such ligands and their corresponding pre-catalysts.

The synthesis of these ligands often involves the substitution of the C-2 bromine atom, followed by deprotection of the tosyl group and subsequent alkylation or arylation at both nitrogen atoms of the imidazole ring to form an imidazolium (B1220033) salt. This salt is the direct precursor to the NHC ligand.

For example, a novel alkylating method has been developed to synthesize new NHC-Ag complexes with branched alkyl groups on the imidazole backbone. researchgate.net This method involves protecting the 1 and 2 positions of the imidazole ring, followed by lithiation at the 5-position and subsequent alkylation. researchgate.net

The versatility of this compound allows for the introduction of a wide variety of substituents at the C-2 position, which in turn allows for the tuning of the electronic and steric properties of the resulting NHC ligand. This is crucial for optimizing the performance of the catalyst in a specific reaction.

The following table illustrates the general steps involved in synthesizing an NHC pre-catalyst from this compound.

| Step | Reaction | Intermediate/Product |

| 1 | C-2 Substitution | 2-Substituted-1-tosyl-1H-imidazole |

| 2 | Deprotection | 2-Substituted-1H-imidazole |

| 3 | N-Alkylation/Arylation | 1,3-Disubstituted-2-substituted-imidazolium salt (NHC pre-catalyst) |

Library Synthesis Approaches Utilizing this compound

The reactivity of this compound makes it an ideal scaffold for the library synthesis of diverse imidazole derivatives. Library synthesis, a key strategy in drug discovery and materials science, involves the systematic and parallel synthesis of a large number of related compounds.

By employing various cross-coupling partners in reactions with this compound, a library of 2-substituted imidazoles can be rapidly generated. This approach allows for the efficient exploration of the chemical space around the imidazole core.

Furthermore, multicomponent reactions offer a powerful tool for library synthesis. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported, starting from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org While not directly using this compound, this methodology demonstrates the potential for developing similar multicomponent strategies that incorporate this versatile building block to generate large libraries of highly substituted imidazoles.

The synthesis of a library of pyrrolo[1,2-a]quinoline (B3350903) derivatives through a one-pot, three-component reaction highlights the efficiency of such approaches in generating structural diversity. researchgate.net This type of strategy, when adapted to use this compound or its derivatives, can significantly accelerate the discovery of new functional molecules.

The following table outlines a general approach for library synthesis using this compound.

| Step | Description | Outcome |

| 1 | Parallel Cross-Coupling | A diverse set of boronic acids or other coupling partners are reacted with this compound in parallel. |

| 2 | Parallel Deprotection | The tosyl group is removed from the library of compounds in parallel. |

| 3 | Further Parallel Derivatization | The N-H and/or other positions on the imidazole or substituent are functionalized in parallel. |

Future Research Directions and Perspectives

Exploration of Underexplored Reactivity Pathways

While the Suzuki-Miyaura coupling of 2-bromo-1-tosyl-1H-imidazole is well-established, its full reactive potential remains largely untapped. The presence of both a labile bromo substituent and an activating tosyl group suggests a rich and varied chemistry. Future research could focus on the following areas:

Alternative Cross-Coupling Reactions: Beyond Suzuki-Miyaura, other palladium-catalyzed cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig amination could be systematically investigated. These would allow for the introduction of alkynyl, vinyl, and amino functionalities, respectively, at the C2-position of the imidazole (B134444) ring, significantly broadening the accessible chemical space.

Metal-Free Coupling Reactions: The development of metal-free coupling strategies for this compound would align with the growing demand for more sustainable chemical processes.

Reactions at Other Positions: The reactivity of the C4 and C5 positions of the imidazole ring in this compound towards electrophilic or nucleophilic attack warrants investigation. The electron-withdrawing nature of the tosyl group could influence the regioselectivity of such reactions.

Cyclization Reactions: The bifunctional nature of this compound makes it an attractive precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions following a primary coupling at the C2-position could lead to novel polycyclic imidazole derivatives.

A deeper understanding of these alternative reactivity pathways will undoubtedly lead to the synthesis of novel imidazole-containing compounds with potentially interesting biological or material properties.

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound should prioritize the development of more environmentally benign and sustainable synthetic methods. Key areas for improvement include:

Use of Greener Solvents: The exploration of deep eutectic solvents (DESs) or other biodegradable and less toxic solvent systems could replace conventional volatile organic compounds (VOCs) in the synthesis and subsequent reactions of this compound. nih.govresearchgate.net For instance, the synthesis of imidazole derivatives has been successfully carried out in ternary deep eutectic solvents, which act as both the reaction medium and a recyclable catalyst. nih.gov

Catalyst Optimization: The use of recyclable catalysts, such as magnetic nanocatalysts, could simplify product purification and reduce waste. rsc.orgrsc.org Research into catalyst systems with lower environmental impact, such as those based on earth-abundant metals, is also a promising direction.

Energy Efficiency: Microwave-assisted or ultrasound-promoted syntheses could offer significant advantages in terms of reduced reaction times and energy consumption compared to traditional heating methods. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. One-pot procedures and tandem reactions that minimize intermediate isolation steps can contribute to higher atom economy. asianpubs.org

The following table summarizes potential green chemistry approaches for the synthesis of imidazole derivatives:

| Green Chemistry Approach | Description | Potential Benefits |

| Deep Eutectic Solvents (DESs) | Using mixtures of compounds like choline (B1196258) chloride and urea (B33335) as solvents. researchgate.net | Biodegradable, low toxicity, recyclable. nih.gov |

| Recyclable Catalysts | Employing catalysts on solid supports, like magnetic nanoparticles. rsc.org | Easy separation, reduced waste, catalyst reuse. |

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. tandfonline.com | Faster reaction times, lower energy consumption. |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. asianpubs.org | Reduced solvent use, higher efficiency, less waste. |

Integration into Automated Synthesis Platforms

The rise of automated synthesis platforms, including flow chemistry systems and robotic synthesizers, offers exciting opportunities for the efficient and reproducible production of this compound and its derivatives. youtube.comemolecules.com

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgscielo.brresearchgate.netrsc.orgacs.org The synthesis of various imidazole derivatives has been successfully demonstrated in flow reactors, often with significantly reduced reaction times compared to batch processes. acs.orgscielo.bracs.org The integration of in-line purification techniques could further streamline the synthesis of this compound derivatives. rsc.org

Robotic Synthesis: High-throughput synthesis platforms can be programmed to perform a large number of reactions in parallel, which is ideal for creating libraries of compounds for screening purposes. youtube.comkit.edu By utilizing this compound as a common building block, diverse libraries of C2-functionalized imidazoles could be rapidly generated.

The table below compares the potential advantages of flow chemistry and robotic synthesis for the preparation of this compound derivatives:

| Synthesis Platform | Key Features | Advantages for Imidazole Synthesis |

| Flow Chemistry | Continuous reaction stream, precise control over parameters. researchgate.net | Improved yield and purity, enhanced safety, scalability. acs.orgscielo.br |

| Robotic Synthesis | High-throughput parallel reactions, automated liquid handling. youtube.com | Rapid library generation, efficient screening of reaction conditions. |

Discovery of Novel Applications in Materials Science or Catalysis

The unique electronic and structural features of the imidazole core suggest that derivatives of this compound could find applications beyond medicinal chemistry.

Materials Science: The imidazole ring is a component of many functional materials. By functionalizing the C2-position of this compound with chromophores or other functional groups, it may be possible to create novel materials with interesting optical or electronic properties. beilstein-journals.org For example, imidazole derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. chemrxiv.org

Catalysis: Imidazole-based N-heterocyclic carbenes (NHCs) are a prominent class of organocatalysts. While the tosyl group would need to be removed, this compound could serve as a precursor to novel NHC ligands with tailored steric and electronic properties for various catalytic transformations. acs.org

Synergistic Approaches with Photoredox or Electrochemistry in Synthesis

Modern synthetic methods like photoredox catalysis and electrochemistry offer powerful tools for forming chemical bonds under mild conditions. usp.brsigmaaldrich.com

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods. usp.brarkat-usa.orgresearchgate.net For instance, the generation of radical intermediates from the bromo-imidazole precursor could facilitate unique coupling reactions. Push-pull imidazole derivatives have been synthesized and investigated as potential photoredox catalysts themselves. arkat-usa.org

Electrochemistry: Electrochemical methods provide a reagent-free way to perform redox reactions. The electrochemical reduction of bromoimidazoles has been studied, and this approach could be harnessed for the controlled functionalization of this compound. researchgate.netacs.org The electrochemical behavior of related bromo- and nitroimidazoles has been a subject of investigation, suggesting the feasibility of applying such techniques. researchgate.netresearchgate.net

The integration of these advanced synthetic techniques with the chemistry of this compound holds significant promise for the discovery of new reactions and the efficient synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1-tosyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogenation and sulfonylation steps. For example, bromination of 1H-imidazole derivatives followed by tosylation using p-toluenesulfonyl chloride under basic conditions (e.g., NaH in anhydrous THF) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., molar ratios of brominating agents like NBS or Br₂). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Compare experimental spectra with literature data. For instance, the aromatic protons of the imidazole ring typically appear as singlet(s) near δ 7.5–8.5 ppm, while tosyl group protons show distinct peaks at δ 2.4 (CH₃) and 7.2–7.8 ppm (aromatic) .

- HRMS : Validate molecular weight with exact mass measurements (e.g., [M+H]⁺ ion). Discrepancies >2 ppm suggest impurities or incorrect assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation . Store in airtight containers away from light and moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or OLEX2 can determine bond lengths, angles, and torsional strain. For example, the tosyl group’s dihedral angle relative to the imidazole ring (often ~70–90°) affects electronic properties. Refinement protocols should include anisotropic displacement parameters and validation via R-factor convergence (<5%) .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. Focus on the bromine atom’s electrophilicity and the tosyl group’s electron-withdrawing effects. Compare Fukui indices to identify reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Scenario : Discrepancies in NMR splitting patterns.

- Resolution : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and consider dynamic processes (e.g., ring puckering). Use 2D NMR (COSY, HSQC) to assign overlapping signals . Cross-check with IR (C-Br stretch ~550 cm⁻¹) and XRD .

Q. What experimental and computational approaches are suitable for studying the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In-silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or MAPK kinases. Prioritize hydrogen bonding with hinge regions (e.g., imidazole N-H with kinase backbone) .

- In-vitro assays : Conduct MTT-based cytotoxicity screenings (IC₅₀ values) and validate via Western blotting for phosphorylation inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.